molecular formula C20H14O4 B3157725 8-O-Methyltetrangulol CAS No. 85178-50-3

8-O-Methyltetrangulol

Cat. No. B3157725
CAS RN: 85178-50-3
M. Wt: 318.3 g/mol
InChI Key: YCYXQISGHUDFRO-UHFFFAOYSA-N
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Description

8-O-Methyltetrangulol is a chemical compound with the molecular formula C20H14O4 . It has an average mass of 318.323 Da and a monoisotopic mass of 318.089203 Da . It is a tetraphene and has been manually annotated by the ChEBI Team .


Synthesis Analysis

The synthesis of 8-O-Methyltetrangulol has been reported in a study where it was isolated from a marine Streptomyces sp. WH26 . The compound was extracted using silica gel column chromatography and high-pressure liquid chromatography (HPLC) .


Molecular Structure Analysis

The InChI string for 8-O-Methyltetrangulol is InChI=1S/C20H14O4/c1- 10- 8- 11- 6- 7- 13- 18 (16 (11) 14 (21) 9- 10) 20 (23) 12- 4- 3- 5- 15 (24- 2) 17 (12) 19 (13) 22/h3- 9,21H,1- 2H3 . The SMILES string is COc1cccc2C (=O)c3c (ccc4cc (C)cc (O)c34)C (=O)c12 .

Scientific Research Applications

Photosensitization of Bacteria

8-O-Methyltetrangulol, a derivative of 8-methoxypsoralen, has demonstrated lethal photosensitization effects on bacteria when combined with long-wavelength ultraviolet radiation. This mechanism, known as photosensitization, causes severe cellular damage due to the action of the chemical photosensitizer and specific electromagnetic spectrum frequencies (Oginsky, Green, Griffith, & Fowlks, 1959).

Impact on DNA Methylation

Research on 7,8-Dihydro-8-oxoguanine (8-oxoG), a similar compound, has shown that it can influence DNA methylation patterns, which is essential in understanding carcinogenesis. The effects of 8-oxoG on DNA methylation were observed in various studies, indicating its potential role in forming aberrant DNA methylation patterns during carcinogenesis (Maltseva, Baykov, Jeltsch, & Gromova, 2009).

Corrosion Inhibition

8-Hydroxyquinoline derivatives, related to 8-O-Methyltetrangulol, have been studied for their potential as corrosion inhibitors for metals in harsh environments. These compounds form protective layers on metal surfaces, reducing corrosion rates and improving material durability (Rbaa, Benhiba, Obot, Oudda, Warad, Lakhrissi, & Zarrouk, 2019).

Synthesis of Biologically Active Compounds

The synthesis of 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, an important intermediate in many biologically active anticancer drugs, suggests that 8-O-Methyltetrangulol-related compounds could play a significant role in drug development. The optimized synthesis methods and structural confirmation through NMR and MS spectrum analysis indicate the potential of these compounds in pharmaceutical applications (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

Global DNA Methylation and Oxidative Stress

Studies on global DNA methylation and oxidative stress biomarkers in workers exposed to metal oxide nanoparticles, including 8-O-Methyltetrangulol derivatives, have shown significant findings. Exposure to these compounds resulted in higher oxidative biomarkers and altered global methylation, indicating the compound's impact on DNA oxidative damage and lipid peroxidation (Liou, Wu, Liao, Chen, Tsai, Jung, & Lee, 2017).

Mechanism of Action

While the exact mechanism of action of 8-O-Methyltetrangulol is not fully understood, it has been found to exhibit potent cytotoxic activity against several human tumor cell lines including A549, HeLa, BEL-7402, and HT-29 .

properties

IUPAC Name

1-hydroxy-8-methoxy-3-methylbenzo[a]anthracene-7,12-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-9,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYXQISGHUDFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-O-Methyltetrangulol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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